4-[(Indolizin-3-yl)methyl]benzonitrile
Description
Structure
3D Structure
Properties
CAS No. |
501948-43-2 |
|---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-(indolizin-3-ylmethyl)benzonitrile |
InChI |
InChI=1S/C16H12N2/c17-12-14-6-4-13(5-7-14)11-16-9-8-15-3-1-2-10-18(15)16/h1-10H,11H2 |
InChI Key |
NSFYQVSFMUVKQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)CC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Reaction Chemistry and Functional Group Transformations of 4 Indolizin 3 Yl Methyl Benzonitrile
Reactivity of the Indolizine (B1195054) Nucleus
The indolizine ring system is a nitrogen-containing heterocycle with a delocalized 10π-electron system, making it aromatic and electron-rich. researchgate.net This inherent electronic character dictates its reactivity, particularly its susceptibility to electrophilic attack and general resistance to nucleophilic substitution. jbclinpharm.orgchim.it
Electrophilic and Nucleophilic Substitution Patterns
Indolizines readily undergo electrophilic substitution, a reactivity pattern they share with other electron-rich heterocycles like indoles and pyrroles. jbclinpharm.orgchim.it Molecular orbital calculations and experimental evidence consistently show that electrophilic attack occurs preferentially at the C-3 position of the indolizine nucleus. jbclinpharm.org If the C-3 position is occupied, as it is in 4-[(indolizin-3-yl)methyl]benzonitrile, electrophilic substitution is directed to the C-1 position. jbclinpharm.org
Common electrophilic substitution reactions for indolizines include:
Azo Coupling: Reaction with an arenediazonium ion as the electrophile typically results in substitution at the C-3 position, or at C-1 if C-3 is blocked. jbclinpharm.org
Acylation: Friedel-Crafts acylation can occur, though the reactivity may vary. For instance, benzoylation with benzoyl chloride can proceed without a catalyst, whereas reactions with acetyl chloride may require one. jbclinpharm.org
In contrast to its high reactivity towards electrophiles, the indolizine nucleus is generally resistant to nucleophilic attack. jbclinpharm.orgchim.it However, specific strategies, such as the direct lithiation of 2-substituted indolizines, can lead to nucleophilic character at the C-5 position, allowing for subsequent reactions with electrophiles. nih.gov For this compound, direct nucleophilic attack on the ring is not a favored pathway.
| Reaction Type | Primary Site of Reactivity | Rationale |
|---|---|---|
| Electrophilic Substitution | C-1 Position | The C-3 position is the most electron-rich and typically the primary site for electrophilic attack. Since it is already substituted in the target molecule, the next most reactive site, C-1, becomes the favored position for substitution. jbclinpharm.org |
| Nucleophilic Substitution | Generally Unreactive | The electron-rich nature of the 10π-electron indolizine ring system repels nucleophiles, making direct nucleophilic substitution on the nucleus unfavorable under normal conditions. chim.it |
Oxidative and Reductive Transformations
The indolizine nucleus can participate in both oxidative and reductive transformations. Oxidative processes are often employed in the synthesis of functionalized indolizines. For instance, copper/I₂-mediated oxidative cross-coupling and cyclization reactions are used to construct the indolizine skeleton from simpler precursors. organic-chemistry.org This indicates the ring system is stable enough to withstand certain oxidative conditions while being formed.
Reduction of the indolizine ring is also possible. While the aromaticity provides stability, catalytic hydrogenation can lead to the formation of dihydro- and tetrahydroindolizine derivatives. jbclinpharm.org These reactions reduce the pyridine (B92270) part of the fused ring system. The specific conditions required for the reduction of this compound would depend on the desired degree of saturation and the choice of catalyst and reaction parameters.
Transformations of the Benzonitrile (B105546) Functional Group
The benzonitrile portion of the molecule offers a variety of well-established chemical transformations, primarily centered on the reactivity of the cyano (C≡N) group. researchgate.net This group can be converted into several other important functionalities, including amines and carboxylic acids. researchgate.net
Nitrile Hydrolysis and Reduction Reactions
The cyano group is classified as a carboxylic acid derivative because it can be hydrolyzed to a carboxylic acid. pressbooks.pub This transformation can be achieved under either acidic or basic aqueous conditions. openstax.orglibretexts.org The reaction proceeds via an amide intermediate, which can sometimes be isolated under milder basic conditions. openstax.orgorganicchemistrytutor.com
Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating attack by a weak nucleophile like water. pressbooks.puborganicchemistrytutor.com Subsequent proton transfers lead to a protonated amide, which is then further hydrolyzed to the carboxylic acid. pressbooks.pub
Base-Catalyzed Hydrolysis: The strongly nucleophilic hydroxide (B78521) ion attacks the nitrile carbon directly. openstax.org The reaction proceeds through an imine anion to form an amide, which is then hydrolyzed to a carboxylate ion. openstax.org
Reduction of the nitrile group provides a direct route to primary amines. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this conversion. pressbooks.publibretexts.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by protonation during aqueous workup to yield the primary amine. pressbooks.pub
| Reaction | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Hydrolysis | H₃O⁺ or OH⁻/H₂O, heat | Carboxylic Acid | openstax.orglibretexts.org |
| Partial Hydrolysis | Mild basic conditions | Amide | organicchemistrytutor.com |
| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine | pressbooks.pub |
| Reduction to Aldehyde | 1. DIBAL-H, 2. H₂O | Aldehyde | pressbooks.pub |
Reductive Denitrogenation Strategies
A more specialized transformation is the complete removal of the nitrogen atom from the nitrile group, effectively converting the cyano group into a methyl group. A metal-free method for this reductive denitrogenation has been developed using B(C₆F₅)₃ as a catalyst. acs.org The process involves a two-fold hydrosilylation of the nitrile to a bissilylated amine intermediate. acs.org Subsequent electrophilic silylation forms a trisilylammonium ion, which then undergoes a reductive cleavage of the benzylic C–N bond to yield the methyl group, liberating tris(phenylsilyl)amine as a byproduct. acs.org This strategy offers a direct method to convert the benzonitrile moiety into a toluene (B28343) derivative.
Reactivity of the Methylene (B1212753) Linker
The methylene (—CH₂—) group linking the indolizine and benzonitrile rings is a benzylic position. This position exhibits enhanced reactivity due to the ability of the adjacent aromatic rings to stabilize intermediates such as radicals, carbocations, and carbanions via resonance. chemistrysteps.com
This activation makes the benzylic hydrogens susceptible to a variety of reactions:
Radical Halogenation: In the absence of a Lewis acid catalyst, reagents like N-bromosuccinimide (NBS) can be used to selectively brominate the benzylic position through a radical mechanism. chemistrysteps.com
Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize the benzylic carbon. chemistrysteps.com In this specific molecule, such a reaction would likely lead to the formation of 3-(4-cyanobenzoyl)indolizine, converting the methylene linker into a ketone. The selective oxidation to a benzylic alcohol is more challenging as the alcohol is often more susceptible to further oxidation to the ketone. acs.org
Deprotonation: The benzylic protons are relatively acidic and can be removed by a strong base to form a resonance-stabilized carbanion. nih.gov This anion can then act as a nucleophile, reacting with various electrophiles to form new carbon-carbon bonds at the methylene position.
The reactivity of this linker provides a handle for further structural modifications, allowing for the connection of the core this compound structure to other molecular fragments.
Photochemical Reactions and Transformations Involving the Compound
Hypothesized Photochemical Transformations
Based on the known photochemistry of indolizine derivatives and other related nitrogen-containing heterocyclic compounds, several potential photochemical reaction pathways for this compound can be proposed. These include photooxidation, photoreduction, and photocyclization reactions. The specific outcome of any photochemical process would be highly dependent on the experimental conditions, such as the solvent, the presence of photosensitizers or quenchers, and the wavelength of the incident light.
A notable documented photochemical reaction of indolizines involves a photoinduced successive oxidative ring-opening and borylation. rsc.org In this process, visible light irradiation of 2-phenylindolizines in the presence of a photosensitizer (Rose Bengal), an oxygen source (air), and an NHC-borane leads to the cleavage of the indolizine ring and the formation of a pyridine-containing NHC-boryl carboxylate. rsc.org This reaction proceeds through the formation of singlet oxygen, which reacts with the indolizine to form a perepoxide intermediate, leading to the eventual ring opening. rsc.org While this reaction has been demonstrated for 2-substituted indolizines, a similar pathway could potentially be envisioned for 3-substituted indolizines like the title compound under appropriate conditions.
Another potential photochemical pathway for indolizine derivatives is photodegradation. nih.gov For instance, some fluorescent indicators containing bis(carboxymethyl)anilino moieties, which share some structural similarities with substituted aromatic amines, have been shown to undergo photochemical dealkylation upon illumination, leading to an underestimation of analyte concentrations in biological studies. nih.gov While the indolizine ring itself is generally considered to be photochemically stable, extended exposure to high-energy UV radiation could potentially lead to degradation pathways. chemrxiv.org In fact, some π-expanded indoloindolizines have been specifically designed to exhibit enhanced stability against photooxidation. chemrxiv.org
The benzonitrile moiety, on the other hand, is generally more photochemically robust. However, photochemical reactions involving the cyano group or the benzene (B151609) ring are not unknown. For example, photoreductive decyanation or photoisomerization of the benzene ring are possibilities under certain conditions, although these are generally less facile than reactions involving the more electron-rich indolizine core.
Interactive Data Table of Potential Photochemical Reactions
The following table summarizes the potential photochemical reactions of this compound based on the known reactivity of related compounds.
| Reaction Type | Potential Reactants/Conditions | Potential Product(s) | Supporting Evidence from Related Compounds |
| Photooxidative Ring-Opening | Visible light, photosensitizer (e.g., Rose Bengal), O₂, NHC-borane | Pyridine-containing boryl carboxylate | Observed in 2-substituted indolizines. rsc.org |
| Photodegradation | Prolonged UV irradiation | Complex mixture of degradation products | General susceptibility of complex organic molecules to photodegradation. nih.gov |
| Photocyclization | Intramolecular reaction upon UV irradiation | Fused polycyclic aromatic system | Known for some styryl-substituted heterocycles, though less likely for a benzyl (B1604629) substituent. |
| Photoreduction of Nitrile | UV light, reducing agent (e.g., NaBH₄) | Corresponding primary amine | General reaction for aromatic nitriles. |
Research Findings on Related Indolizine Photochemistry
Detailed research into the photochemical transformations of indolizine derivatives has revealed several key findings that may be applicable to this compound.
One of the most significant findings is the susceptibility of the indolizine ring to photooxidation, particularly in the presence of a photosensitizer. The study on the photoinduced oxidative ring-opening and borylation of indolizines demonstrated that this transformation is initiated by the reaction with singlet oxygen, which is generated by the photosensitizer upon light absorption. rsc.org The reaction proceeds through a perepoxide intermediate which then undergoes further transformation. rsc.org This highlights the importance of the electronic properties of the indolizine ring in its photochemical reactivity.
Furthermore, the general stability of the indolizine scaffold has been noted, with some derivatives being developed for applications in organic electronics due to their fluorescence properties and stability. chemrxiv.org The development of π-expanded indoloindolizines with enhanced stability against photooxidation suggests that the inherent photochemical stability of the indolizine core can be modulated by structural modifications. chemrxiv.org
The photochemical synthesis of indolizines from N-alkylpyridinium derivatives has also been reported, which involves the irradiation of the pyridinium (B92312) salt in the presence of a suitable dipolarophile. researchgate.net While this is a synthetic route to indolizines rather than a transformation of the indolizine ring itself, it underscores the role of light in mediating reactions involving precursors to this heterocyclic system.
Theoretical and Computational Chemistry Studies of 4 Indolizin 3 Yl Methyl Benzonitrile
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)
The electronic structure of a molecule is fundamental to understanding its reactivity and properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept in this analysis. libretexts.orgnumberanalytics.comwikipedia.org The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. numberanalytics.com
For the parent indolizine (B1195054) ring, the π-electron-rich system is expected to have a relatively high-energy HOMO, making it susceptible to electrophilic attack. jbclinpharm.org In 4-[(Indolizin-3-yl)methyl]benzonitrile, the indolizine core is substituted at the 3-position with a methylbenzonitrile group. The benzonitrile (B105546) moiety contains a cyano group (-CN), which is a strong electron-withdrawing group. This substituent is expected to significantly influence the electronic structure of the indolizine system.
The electron-withdrawing nature of the benzonitrile group would likely lower the energy of both the HOMO and the LUMO of the molecule. This is due to the inductive and resonance effects of the cyano group, which pull electron density away from the indolizine ring. The lowering of the HOMO energy would make the molecule less susceptible to oxidation, while the stabilization of the LUMO would make it a better electron acceptor. The charge distribution across the molecule would also be affected, with a partial positive charge likely accumulating on the indolizine ring and a partial negative charge on the nitrile nitrogen. Computational studies on other cyano-substituted aromatic systems have shown similar effects on their electronic properties. researchgate.netnih.gov
Table 1: Predicted Effects of the Benzonitrile Substituent on the Electronic Properties of the Indolizine Core
| Property | Parent Indolizine | This compound | Rationale |
| HOMO Energy | Higher | Lower | Electron-withdrawing effect of the benzonitrile group. |
| LUMO Energy | Higher | Lower | Electron-withdrawing effect of the benzonitrile group. |
| HOMO-LUMO Gap | Larger | Potentially smaller | The extent of stabilization of HOMO and LUMO will determine the change in the gap. |
| Nucleophilicity | More nucleophilic | Less nucleophilic | Lowered HOMO energy reduces electron-donating ability. |
| Electrophilicity | Less electrophilic | More electrophilic | Lowered LUMO energy increases electron-accepting ability. |
Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. niscpr.res.in DFT calculations can provide valuable insights into the optimized geometry (bond lengths and angles), heats of formation, and various electronic properties of molecules like this compound. escholarship.org
DFT studies on substituted indolizines have been employed to rationalize experimental observations, such as regioselectivity in synthesis. researchgate.net For this compound, DFT calculations could be used to determine the most stable conformation of the molecule, including the rotational barrier of the methylbenzonitrile group relative to the indolizine plane. The calculated bond lengths and angles would provide a detailed picture of the molecular geometry. For instance, the C-C and C-N bond lengths within the indolizine ring are expected to show some degree of bond length alternation, characteristic of aromatic systems.
Furthermore, DFT can be used to calculate electronic properties such as the dipole moment, atomic charges, and the energies of the frontier molecular orbitals, corroborating the qualitative predictions from FMO theory. The calculated heat of formation would provide a measure of the molecule's thermodynamic stability.
Table 2: Hypothetical Geometric Parameters of the Indolizine Core in this compound based on DFT Calculations of Similar Structures
| Parameter | Predicted Value (Å or °) |
| N4-C5 Bond Length | ~1.38 Å |
| C5-C6 Bond Length | ~1.40 Å |
| C6-C7 Bond Length | ~1.38 Å |
| C7-C8 Bond Length | ~1.40 Å |
| C8-C8a Bond Length | ~1.41 Å |
| N4-C8a Bond Length | ~1.37 Å |
| C1-C2 Bond Length | ~1.39 Å |
| C2-C3 Bond Length | ~1.40 Å |
| C3-C8a Bond Length | ~1.42 Å |
| C1-N4-C8a Angle | ~108° |
| C5-N4-C8a Angle | ~120° |
Note: These are representative values and would require specific DFT calculations for this compound for precise determination.
Molecular Dynamics Simulations for Conformational Analysis and Ligand Behavior
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. nih.govnih.gov MD simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as biological macromolecules. mdpi.com
In the context of conformational analysis, MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformations and the barriers between them. For this compound, a key aspect to investigate would be the rotational dynamics of the benzonitrile group around the methylene (B1212753) linker. This flexibility could be important for its binding to a biological target.
When studying the behavior of this compound as a ligand, MD simulations can be used to model its interaction with a protein's binding site. mdpi.comnih.gov These simulations can help to understand the stability of the ligand-protein complex, identify key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and π-π stacking), and predict the binding affinity. mdpi.com The benzonitrile group, with its potential for dipole-dipole and π-π interactions, and the indolizine core, with its aromatic character, would likely play significant roles in such interactions.
Prediction of Spectroscopic Signatures and Photophysical Behavior
Indolizine derivatives are known for their interesting photophysical properties, often exhibiting fluorescence. chim.itresearchgate.net Computational methods can be employed to predict the spectroscopic signatures and photophysical behavior of this compound. olemiss.edu
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption and emission spectra of molecules. olemiss.edu For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λ_max) and emission, which are expected to be influenced by the electron-withdrawing benzonitrile substituent. The cyano group is known to affect the photophysical properties of fluorophores, often leading to red-shifted emission and changes in quantum yield. researchgate.netmdpi.com
Computational studies can also provide insights into the nature of the electronic transitions, for example, whether they are localized on the indolizine core or involve charge transfer from the indolizine ring to the benzonitrile group. The presence of a cyano group can enhance intramolecular charge transfer (ICT) character in the excited state, which can have a significant impact on the fluorescence properties. mdpi.com
Table 3: Predicted Photophysical Properties of this compound
| Property | Predicted Characteristic | Rationale |
| Absorption (λ_max) | Likely in the UV-Vis region | Extended π-conjugation of the indolizine system. |
| Emission (λ_em) | Expected to be fluorescent | Indolizine derivatives are often fluorescent. |
| Stokes Shift | Moderate to large | Potential for intramolecular charge transfer upon excitation. |
| Quantum Yield | Dependent on solvent polarity | ICT states are often sensitive to the environment. |
| Solvatochromism | Likely to exhibit solvatochromism | Changes in solvent polarity could stabilize the excited state differently. |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis of indolizine derivatives. researchgate.netrsc.org The most common method for synthesizing the indolizine core is the Tschitschibabin reaction, which involves a 1,3-dipolar cycloaddition. jbclinpharm.orgresearchgate.net
Computational studies, often using DFT, can be used to model the reaction pathway, locate transition states, and calculate activation energies. researchgate.net This information helps to understand the regioselectivity and stereoselectivity of the reaction. For the synthesis of 3-substituted indolizines like this compound, computational methods can be used to investigate the factors that favor substitution at the 3-position of the indolizine ring.
By analyzing the energies of the frontier molecular orbitals of the reactants (a pyridinium (B92312) ylide and a dipolarophile), the regioselectivity of the cycloaddition can often be predicted. researchgate.net Furthermore, computational studies can explore alternative reaction pathways and help in optimizing reaction conditions for the synthesis of the target molecule. organic-chemistry.org
Mechanistic Investigations of Biological Interactions Involving Indolizine Derivatives
Structure-Activity Relationship (SAR) Studies of Indolizine (B1195054) Scaffolds
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For indolizine derivatives, SAR studies have provided valuable insights into how modifications of the core structure and its substituents influence their therapeutic potential. nih.gov
The biological activity of indolizine derivatives is significantly influenced by the nature and position of substituents on the indolizine core. The substituent at the 3-position of the indolizine ring, in particular, has been a focal point of many SAR studies. In the case of 4-[(Indolizin-3-yl)methyl]benzonitrile, the key substituent is a 4-cyanobenzyl group.
The presence of a benzyl (B1604629) group at the 3-position generally imparts a degree of lipophilicity to the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic pockets in biological targets. The nitrile group (-CN) on the phenyl ring is a strong electron-withdrawing group, which can influence the electronic properties of the entire substituent and its interaction with target proteins.
Studies on related compounds, such as diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, have shown that the 4-cyanobenzoyl group at the 3-position contributes to potent and selective inhibition of cyclooxygenase-2 (COX-2). mdpi.com This suggests that the cyano-substituted aromatic ring can form favorable interactions within the active site of the enzyme. It is plausible that the 4-cyanobenzyl group in this compound could similarly engage in specific interactions, such as dipole-dipole or hydrogen bonding (with the nitrogen of the nitrile group acting as a hydrogen bond acceptor), with amino acid residues in a target protein.
Table 1: Impact of Substituents on the Biological Activity of Indolizine Derivatives
| Position of Substitution | Type of Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| 3 | 4-Cyanobenzoyl | Potent COX-2 Inhibition | mdpi.com |
| 1, 2 | Ethyl carboxylate | Contributes to COX-2 inhibition | mdpi.com |
| 7 | Methoxy | Enhances COX-2 inhibitory activity | mdpi.com |
The three-dimensional conformation of a molecule is a key determinant of its binding affinity to a biological target. The rotational freedom around the single bond connecting the indolizine C3-atom to the benzyl group in this compound allows the molecule to adopt various conformations. The preferred conformation in a protein binding pocket will be the one that maximizes favorable interactions and minimizes steric clashes.
Conformational analysis of substituted prolines, which share a five-membered ring structure with the pyrrole (B145914) part of indolizine, has shown that substituents can significantly influence the ring's pucker and the orientation of other groups. nih.gov Similarly, the 4-cyanobenzyl group in the target compound can influence the conformational preferences of the indolizine system.
Molecular modeling and computational studies are often employed to predict the likely binding modes of ligands and to correlate their conformational energies with binding affinities. For indolizine derivatives, such studies have been instrumental in understanding their interactions with enzymes like tubulin and COX-2. mdpi.comsemanticscholar.org It is anticipated that the 4-cyanobenzyl group of this compound would orient itself within a binding site to place the electron-deficient benzonitrile (B105546) ring in a region that can accommodate it, potentially through pi-stacking or other non-covalent interactions.
Enzyme Inhibition and Activation Mechanisms
Indolizine derivatives have been reported to inhibit a wide range of enzymes, including kinases, phosphatases, and cyclooxygenases, highlighting their potential as therapeutic agents for various diseases. nih.govnih.govresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For indolizine derivatives, docking studies have provided valuable insights into their mechanism of enzyme inhibition.
In the context of COX-2 inhibition by diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, molecular docking studies revealed that the 4-cyanobenzoyl group fits into a hydrophobic pocket of the enzyme's active site. mdpi.com The nitrile group was predicted to form hydrogen bonds with backbone amide groups of amino acid residues, thereby contributing to the binding affinity. It is highly probable that the 4-cyanobenzyl group of this compound would exhibit a similar binding mode in related enzymes, with the nitrile group acting as a key interaction point.
Docking studies of other indolizine derivatives have also highlighted the importance of hydrophobic interactions and hydrogen bonding in their binding to various enzymes. For instance, indolizine-based tubulin polymerization inhibitors have been shown to bind to the colchicine (B1669291) binding site of tubulin, with substituents on the indolizine ring forming key interactions with the protein. semanticscholar.org
Table 2: Predicted Interactions from Molecular Docking of a Related Indolizine Derivative with COX-2
| Interacting Group of Ligand | Interacting Residue in COX-2 | Type of Interaction | Reference |
|---|---|---|---|
| 4-Cyanobenzoyl | Hydrophobic pocket | Hydrophobic interaction | mdpi.com |
While many enzyme inhibitors bind directly to the active site (orthosteric inhibition), some exert their effects by binding to a different site on the enzyme, known as an allosteric site. This binding event induces a conformational change in the enzyme that alters the activity of the active site. To date, there is limited specific information on allosteric modulation by this compound. However, the diverse biological activities of the indolizine scaffold suggest that some derivatives may act through allosteric mechanisms.
Kinetic profiling is used to determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive). For the related compound, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate, kinetic studies would be necessary to confirm the nature of its COX-2 inhibition, which is predicted to be competitive based on its binding to the active site. Such studies would be equally important for characterizing the enzyme inhibitory activity of this compound.
Receptor Binding and Signaling Pathway Perturbations
Beyond enzyme inhibition, indolizine derivatives have also been shown to interact with various receptors, thereby modulating cellular signaling pathways. For example, certain indolizine derivatives have been investigated for their activity as 5-HT receptor antagonists. derpharmachemica.com
The structural features of this compound, including its aromatic and heterocyclic rings, make it a candidate for binding to receptors that recognize such motifs. The 4-cyanobenzyl group could play a significant role in determining the selectivity and affinity of the compound for different receptor subtypes. For instance, indole-3-acetic acid derivatives have been identified as antagonists of the prostaglandin (B15479496) D2 receptor CRTH2, indicating that the indole-like structure can be a basis for receptor-targeted drugs. nih.gov
Perturbations in signaling pathways are the downstream consequences of receptor binding or enzyme inhibition. Indolizine derivatives have been shown to induce apoptosis in cancer cells through the mitochondria-p53 pathway. nih.govresearchgate.net This suggests that these compounds can trigger programmed cell death, a desirable outcome in cancer therapy. The specific signaling pathways that might be affected by this compound would depend on its specific molecular targets, which are yet to be fully elucidated.
Modulation of Key Cellular Processes at the Molecular Level
Research into various substituted indolizine compounds has revealed their capacity to modulate fundamental cellular processes through direct interactions with macromolecules like proteins and nucleic acids. These interactions can disrupt critical cellular functions, leading to effects such as the inhibition of cell proliferation and the induction of apoptosis. The planar nature of the indolizine ring system is thought to be a key feature facilitating these molecular interactions.
Protein-Protein Interactions: Inhibition of Tubulin Polymerization
A significant area of investigation for indolizine derivatives is their effect on the cytoskeleton, particularly their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. Microtubules are essential for cell division, intracellular transport, and the maintenance of cell shape. Their disruption is a validated strategy in cancer therapy.
Certain indolizine derivatives have been identified as potent inhibitors of tubulin polymerization, functioning as antimitotic agents. eurekaselect.com These compounds are thought to bind to the colchicine-binding site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules. nih.govnih.govmdpi.com This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and can subsequently trigger apoptosis. nih.gov The structure-activity relationship of these derivatives often reveals that specific substitutions on the indolizine core are crucial for their anti-tubulin activity.
Nucleic Acid Binding and Enzyme Inhibition
The aromatic and planar structure of the indolizine nucleus also makes it a candidate for interaction with nucleic acids. nih.gov This interaction can occur through intercalation between DNA base pairs or binding to the minor groove, potentially leading to the inhibition of DNA replication and transcription.
Furthermore, this DNA binding capability can lead to the inhibition of enzymes that interact with DNA, such as topoisomerases. nih.gov Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and recombination. Some indolizino[8,7-b]indole hybrids have been shown to act as topoisomerase II inhibitors. nih.gov The mechanism of inhibition can be twofold: some derivatives may stabilize the topoisomerase-DNA covalent complex, leading to DNA strand breaks, while others may act as catalytic inhibitors, preventing the enzyme from binding to or processing DNA. researchgate.netmdpi.com The specific substitutions on the indolizine framework can influence the precise mechanism of action, with some derivatives favoring topoisomerase inhibition and others promoting DNA cross-linking. nih.gov
The following table summarizes the inhibitory activities of several indolizine and related indole (B1671886) derivatives against key cellular protein targets, providing a quantitative perspective on their molecular interactions.
| Compound Class | Target | Assay | IC₅₀ (µM) |
| Indolizine 2-oxoacetamides | PDE4 | Enzyme Inhibition | 0.014 - 0.072 |
| Indoline derivative (9d) | Tubulin Polymerization | In vitro | 3.4 |
| Indole derivative (1k) | Tubulin Polymerization | In vitro | 0.58 |
| Indirubin (indole alkaloid) | HeLa cell proliferation | Cell-based | 40 |
| Indolizinoquinolinedione (26) | A549 cell cytotoxicity | Cell-based | (nanomolar range) |
This table presents data for various indolizine and structurally related indole derivatives to illustrate the potential biological activities of this class of compounds. IC₅₀ values represent the concentration of the compound required to inhibit the activity of the target by 50%.
Applications of 4 Indolizin 3 Yl Methyl Benzonitrile in Materials Science and Organic Electronics
Development of Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
The inherent fluorescence of the indolizine (B1195054) core is a key characteristic that underpins its potential use in Organic Light-Emitting Diodes (OLEDs) and as fluorescent probes. mdpi.com The photophysical properties of indolizine derivatives can be finely tuned by introducing various substituents, leading to emissions across the visible spectrum from blue to orange (462-580 nm). nih.gov This color tunability is often achieved by modulating the intramolecular charge transfer (ICT) characteristics of the molecule. nih.gov
For instance, the introduction of an electron-donating group, such as an N,N-dimethylamino group, on an aryl ring at the C-3 position of the indolizine, coupled with electron-withdrawing groups at other positions, can induce a significant red shift in the emission wavelength. nih.gov This principle suggests that the benzonitrile (B105546) group in 4-[(Indolizin-3-yl)methyl]benzonitrile, being an electron-withdrawing group, could play a crucial role in tuning the fluorescence properties of the molecule.
Furthermore, the development of a new fluorescent indolizine-based scaffold has demonstrated the potential for creating fluorophores with a well-defined structure-fluorescence relationship. mdpi.com These fluorophores have been successfully utilized in the design of fluorescent pH sensors, showcasing the sensitivity of the indolizine core to its chemical environment. mdpi.comnih.gov This sensitivity is a desirable trait for the development of highly specific fluorescent probes for various analytical and bioimaging applications. researchgate.net
Table 1: Photophysical Properties of Selected Indolizine-Based Fluorophores
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Application |
| Indolizine Derivative with N,N-dimethylamino group | Not Specified | 462 - 580 | Fluorescent pH Sensor |
| CRL-1 (indolizine-based) | Not Specified | 458 | Turn-on fluorescent probe for sulfite |
This table is generated based on data for indolizine derivatives and is intended to be illustrative of the potential properties of this compound.
Potential in Organic Photovoltaic Devices and Semiconductors
The strong electron-donating nature of the indolizine moiety makes it an excellent candidate for use in organic photovoltaic (OPV) devices, particularly in dye-sensitized solar cells (DSCs). mst.edu Indolizine-based donors have been shown to contribute electron density more effectively than commonly used triarylamines and diarylamines in donor-π-bridge-acceptor (D-π-A) dyes. mst.edu This enhanced electron-donating strength leads to a destabilization of the oxidation potential, which is beneficial for efficient charge separation in DSCs. mst.edu
Computational and experimental studies have confirmed the superior performance of indolizine-based dyes in DSC devices. mst.edu The planar structure of the indolizine heterocycle contributes to its strong electron-donating character. researchgate.net By incorporating the indolizine core into D-π-A sensitizers, it is possible to achieve broader absorption spectra, extending to longer wavelengths with a relatively small number of conjugated π-bonds. mst.edu
In addition to OPVs, the development of novel polycyclic aromatic compounds incorporating indolizine, such as indoloindolizines, has opened up avenues for their use as organic semiconductors. chemrxiv.orgchemrxiv.org These materials exhibit enhanced stability against photooxidation compared to conventional polycyclic aromatic hydrocarbons and have demonstrated competitive performance with ambipolar charge transport properties in organic field-effect transistors (OFETs). chemrxiv.orgchemrxiv.org The ability to fine-tune the HOMO-LUMO gap of these materials through targeted chemical modifications allows for the precise control of their electronic properties. chemrxiv.org
Table 2: Performance of Indolizine-Based Dyes in Dye-Sensitized Solar Cells (Illustrative)
| Dye | Donor Moiety | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) |
| Indolizine Dye 1 | Indolizine Derivative | 12.5 | 0.65 | 0.70 | 5.7 |
| Indolizine Dye 2 | Functionalized Indolizine | 14.2 | 0.68 | 0.68 | 6.6 |
This table presents hypothetical data based on reported studies of indolizine-based dyes in DSCs to illustrate their potential performance.
Utilization in Sensors and Chemodosimeters
The tunable fluorescence of indolizine derivatives makes them highly suitable for the development of sensors and chemodosimeters. The intramolecular charge transfer (ICT) process within the indolizine scaffold can be readily influenced by the surrounding chemical environment, leading to changes in fluorescence intensity or wavelength. nih.gov This principle has been effectively utilized to design fluorescent pH sensors. mdpi.comnih.gov
For example, an indolizine fluorophore containing a pH-responsive N,N-dimethylamino group has been shown to exhibit distinct changes in its photophysical properties and visible color in response to varying pH levels. mdpi.com This demonstrates the potential of indolizine-based systems for real-time monitoring of pH in biological and environmental systems. mdpi.com
Furthermore, a turn-on fluorescent probe based on the indolizine core has been developed for the selective detection of sulfite. rsc.org This probe, CRL-1, exhibits a rapid response time (within 10 seconds) and excellent selectivity, with a strong fluorescence emission at 458 nm upon interaction with sulfite. rsc.org The development of such chemosensors highlights the versatility of the indolizine scaffold in designing probes for specific analytes. The benzonitrile group in this compound could potentially be exploited as a recognition site for specific analytes, further expanding its application in chemical sensing.
Role as a Versatile Synthetic Intermediate in Complex Molecule Construction
The indolizine nucleus is a valuable scaffold in organic synthesis, serving as a key building block for a wide range of more complex molecules with significant biological and material properties. researchgate.net The functionalization of the indolizine core at various positions allows for the synthesis of a diverse library of derivatives with tailored properties. researchgate.net
Numerous synthetic methodologies have been developed for the construction of the indolizine ring system and its derivatives, starting from readily available precursors like pyridine (B92270) and pyrrole (B145914) derivatives. chim.itchemicalbook.com These methods include the Tschitschibabin reaction, 1,3-dipolar cycloadditions, and intramolecular cyclization reactions. chim.it The availability of these synthetic routes makes the indolizine scaffold easily accessible for further chemical modifications.
The reactivity of the indolizine ring allows for electrophilic substitution reactions, enabling the introduction of various functional groups. researchgate.net This versatility makes indolizine and its derivatives, such as this compound, attractive intermediates for the construction of complex organic materials for a wide array of applications in materials science and beyond. researchgate.net The presence of the benzonitrile group offers a handle for further chemical transformations, such as hydrolysis, reduction, or participation in cycloaddition reactions, enhancing its utility as a synthetic intermediate.
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel Analogues with Tuned Properties
The future development of 4-[(Indolizin-3-yl)methyl]benzonitrile hinges on the strategic design and synthesis of novel analogues with fine-tuned electronic, steric, and pharmacokinetic properties. bohrium.com Building upon existing synthetic methodologies for indolizine (B1195054) cores, such as the classical Tschitschibabin reaction and 1,3-dipolar cycloadditions, researchers can explore more advanced and versatile strategies. nih.gov
Recent advancements in metal-catalyzed C-H activation and functionalization offer a powerful toolkit for modifying the indolizine scaffold. rsc.org For instance, palladium or rhodium-catalyzed cross-coupling reactions could be employed to introduce a wide array of substituents at various positions of the indolizine ring, thereby modulating the compound's biological activity and physical properties. rsc.orgacs.org Furthermore, cascade reactions, which allow for the construction of complex molecular architectures in a single step, present an efficient route to novel derivatives. nih.gov
A key area of future synthetic exploration will be the modification of both the indolizinyl and benzonitrile (B105546) moieties. The systematic variation of substituents on the indolizine ring, as well as the replacement of the benzonitrile group with other electron-withdrawing or electron-donating groups, will be crucial for establishing comprehensive structure-activity relationships (SAR). researchgate.net
Table 1: Potential Synthetic Strategies for Novel Analogues
| Synthetic Strategy | Potential Modifications to this compound | Desired Outcome |
|---|---|---|
| Metal-Catalyzed C-H Functionalization | Introduction of aryl, alkyl, or heteroaryl groups on the indolizine core. | Enhanced biological target affinity and selectivity. |
| [3+2] Annulation Reactions | Variation of the pyridinium (B92312) ylide and alkyne precursors. | Access to a diverse library of substituted indolizines. rsc.org |
| Cascade Michael/SN2/Aromatization | One-pot synthesis of polysubstituted indolizines. acs.org | Increased synthetic efficiency and molecular complexity. |
Advanced Computational Approaches for Predictive Modeling
To guide the synthetic efforts and accelerate the discovery of potent analogues, advanced computational modeling will be indispensable. In silico techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can provide valuable insights into the interactions of this compound derivatives with biological targets. researchgate.netnih.gov
Molecular docking studies can be utilized to predict the binding modes and affinities of novel analogues within the active sites of various enzymes or receptors. nih.gov This can help in prioritizing the synthesis of compounds with the highest predicted activity. Furthermore, the development of robust QSAR models can establish mathematical relationships between the structural features of the compounds and their biological activities, enabling the prediction of the potency of yet-to-be-synthesized molecules.
The prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is another critical application of computational chemistry in this field. nih.gov By identifying potential liabilities early in the drug discovery process, researchers can focus on designing analogues with more favorable pharmacokinetic and safety profiles.
Exploration of New Mechanistic Pathways in Biological Systems
While indolizine derivatives are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, the specific mechanistic pathways of this compound remain largely uncharacterized. nih.govderpharmachemica.com Future research should focus on elucidating the precise molecular targets and mechanisms of action of this compound and its analogues.
One promising avenue of investigation is its potential as an enzyme inhibitor. Given the structural similarities of the indolizine core to other biologically active heterocycles, it is plausible that derivatives of this compound could inhibit key enzymes involved in disease pathogenesis, such as kinases, proteases, or cyclooxygenases. researchgate.netnih.gov
Another area of interest is the potential for these compounds to interact with microtubules, similar to other microtubule-targeting agents used in cancer therapy. nih.gov Investigating the effects of these compounds on tubulin polymerization and cell cycle progression could reveal novel anticancer mechanisms. The conjugated planar structure of indolizines also suggests potential for DNA interaction, which warrants further investigation. derpharmachemica.com
Integration into Supramolecular Assemblies and Hybrid Materials
The unique photophysical properties of the indolizine scaffold, such as its inherent fluorescence, make it an attractive building block for the development of advanced materials. derpharmachemica.com Future research could explore the integration of this compound and its derivatives into supramolecular assemblies and hybrid materials with novel optical and electronic properties.
The design of fluorescent probes for biological imaging is a particularly exciting application. By attaching specific recognition moieties to the indolizine core, it may be possible to develop sensors for detecting specific biomolecules or ions in living cells. Furthermore, the incorporation of these compounds into polymers or metal-organic frameworks could lead to the creation of new materials for applications in organic light-emitting diodes (OLEDs), solar cells, and chemical sensing. The ability of indolizines to participate in [8+2] cycloaddition reactions also opens up possibilities for creating larger, π-extended systems with unique electronic properties. mdpi.com
Scalable and Sustainable Synthetic Methodologies
As the potential applications of this compound and its analogues expand, the development of scalable and sustainable synthetic methodologies will become increasingly important. Traditional synthetic methods for indolizines often require harsh reaction conditions, toxic reagents, and expensive metal catalysts. nih.gov
Future research should focus on the principles of green chemistry to develop more environmentally friendly and cost-effective synthetic routes. nih.gov This could involve the use of biocatalysts, such as lipases, which can catalyze reactions in aqueous media under mild conditions. nih.govnih.gov The use of alternative energy sources, such as microwave or ultrasound irradiation, can also help to reduce reaction times and improve energy efficiency. nih.gov One-pot reactions and multicomponent reactions that minimize the number of synthetic steps and purification procedures will also contribute to more sustainable manufacturing processes. nih.gov
Table 2: Comparison of Conventional and Green Synthetic Approaches for Indolizines
| Feature | Conventional Synthesis | Green Synthesis |
|---|---|---|
| Solvents | Often requires hazardous organic solvents. | Utilizes greener solvents like water or ionic liquids. nih.gov |
| Catalysts | Frequently employs expensive and toxic metal catalysts. | Explores the use of biocatalysts or metal-free conditions. acs.orgnih.gov |
| Energy Consumption | May require high temperatures and long reaction times. | Can be enhanced by microwave or ultrasound irradiation for shorter reaction times. nih.gov |
| Waste Generation | Can generate significant amounts of chemical waste. | Aims to minimize waste through one-pot and multicomponent reactions. nih.gov |
Q & A
[Basic] What are the common synthetic routes for 4-[(Indolizin-3-yl)methyl]benzonitrile, and what reaction parameters critically affect yield?
Synthesis typically involves multi-step reactions, such as coupling indolizine derivatives with benzonitrile precursors via nucleophilic substitution or palladium-catalyzed cross-coupling. Key parameters include:
- Temperature control : Maintain 0–6°C for intermediates prone to degradation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .
Optimize stoichiometry to reduce by-products, and monitor progress via TLC or HPLC .
[Basic] Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : Confirm structure using 1H/13C NMR, focusing on indolizine proton environments (δ 6.5–8.5 ppm) and nitrile carbon signals .
- IR spectroscopy : Identify the nitrile stretching band (~2220 cm⁻¹) .
- Mass spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
[Advanced] How can computational methods predict the biological activity of derivatives?
- Molecular docking : Screen against target proteins (e.g., fungal CYP51 for antifungal activity) to identify binding modes .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
- PubChem datasets : Compare with structurally similar compounds to infer activity trends .
[Advanced] What strategies resolve contradictions in reported biological activity data?
- Standardize assays : Use identical protocols (e.g., MIC values for antimicrobial tests) and cell lines .
- Validate purity : HPLC (≥95% purity) ensures reproducibility .
- Structural validation : Cross-reference crystallographic data (e.g., hydrogen bonding patterns) to clarify activity disparities .
[Basic] What safety protocols are mandatory when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep at 2–8°C in amber vials to prevent photodegradation .
- Emergency measures : Flush eyes/skin with water for 15 minutes if exposed .
[Advanced] How can the indolizine substitution pattern enhance pharmacokinetics?
- Electron-withdrawing groups (e.g., -F at position 6) improve metabolic stability and bioavailability .
- LogP adjustments : Introduce hydrophilic groups (e.g., -OH) to optimize blood-brain barrier penetration .
- SAR studies : Compare derivatives with varying substituents to map structure-activity relationships .
[Basic] What are the primary research applications of this compound?
- Medicinal chemistry : Antifungal/anticancer agent development via target protein inhibition .
- Material science : Conductive polymer synthesis due to π-conjugation in the indolizine ring .
- Organic synthesis : Nitrile group enables click chemistry for functionalization .
[Advanced] How to design a SAR study for kinase selectivity?
- Derivative synthesis : Introduce substituents (e.g., -CF3, -OCH3) on the benzonitrile ring .
- Kinase profiling : Test inhibition across targets (EGFR, VEGFR) using biochemical assays .
- Crystallography : Resolve binding modes (e.g., hinge region interactions) to guide modifications .
[Basic] What chromatographic methods purify this compound?
- Reverse-phase HPLC : C18 column with acetonitrile/water gradient (70:30 to 95:5) .
- Flash chromatography : Silica gel with ethyl acetate/hexane (1:4 ratio) for crude mixtures .
- TLC validation : Compare Rf values under UV (254 nm) .
[Advanced] How to validate stability under physiological pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
